molecular formula C14H13ClN2O2S B14435972 2-[(2-Chloro-4-nitrophenyl)sulfanyl]-N,4-dimethylaniline CAS No. 79226-42-9

2-[(2-Chloro-4-nitrophenyl)sulfanyl]-N,4-dimethylaniline

Cat. No.: B14435972
CAS No.: 79226-42-9
M. Wt: 308.8 g/mol
InChI Key: QMXIBPHCSXEABI-UHFFFAOYSA-N
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Description

2-[(2-Chloro-4-nitrophenyl)sulfanyl]-N,4-dimethylaniline is an organic compound with a complex structure that includes a chlorinated nitrophenyl group, a sulfanyl linkage, and a dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloro-4-nitrophenyl)sulfanyl]-N,4-dimethylaniline typically involves the reaction of 2-chloro-4-nitroaniline with a suitable thiol compound under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloro-4-nitrophenyl)sulfanyl]-N,4-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are commonly used.

    Substitution: Nucleophiles such as sodium thiolate or primary amines are used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-Chloro-4-nitrophenyl)sulfanyl]-N,4-dimethylaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-4-nitrophenyl)sulfanyl]-N,4-dimethylaniline involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chloro-2-nitrophenyl)sulfanyl]acetic acid
  • 2-[(2-Chloro-4-nitrophenyl)sulfanyl]acetic acid
  • 2-[(2-Chloro-4-nitrophenyl)sulfanyl]pyridine

Uniqueness

2-[(2-Chloro-4-nitrophenyl)sulfanyl]-N,4-dimethylaniline is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

79226-42-9

Molecular Formula

C14H13ClN2O2S

Molecular Weight

308.8 g/mol

IUPAC Name

2-(2-chloro-4-nitrophenyl)sulfanyl-N,4-dimethylaniline

InChI

InChI=1S/C14H13ClN2O2S/c1-9-3-5-12(16-2)14(7-9)20-13-6-4-10(17(18)19)8-11(13)15/h3-8,16H,1-2H3

InChI Key

QMXIBPHCSXEABI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC)SC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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